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Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively

used as model membranes for biophysical studies and as delivery vehicles for therapeutic

agents.[1][2] The extrusion technique is a common and effective method for producing

unilamellar liposomes with a homogenous size distribution.[3][4] This process involves passing

a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a

defined pore size.[3][5][6] This application note provides a detailed, step-by-step protocol for

the preparation of (Rac)-POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) liposomes

using the extrusion method. While the following protocol is specifically for POPC, the general

principles are applicable to its racemic form, (Rac)-POPC.

Factors Influencing Liposome Extrusion
Several parameters can influence the final size, polydispersity, and stability of the extruded

liposomes. Understanding these factors is crucial for reproducible results.
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Lipid Composition: The type of lipid and the presence of other components like cholesterol

can affect the rigidity and transition temperature of the lipid bilayer, thereby influencing the

extrusion process.[2]

Temperature: Extrusion should be performed at a temperature above the lipid's phase

transition temperature (Tc) to ensure the lipid bilayer is in a fluid state, which facilitates

vesicle formation.[3]

Pore Size of the Membrane: The pore size of the polycarbonate membrane is a primary

determinant of the final liposome size.[4][5]

Number of Extrusion Cycles: Increasing the number of passes through the membrane

generally leads to a more uniform size distribution.[3][5] Typically, 10 to 20 passes are

recommended.[7]

Applied Pressure/Flow Rate: The pressure applied during extrusion can affect the size and

homogeneity of the liposomes.[1][3][5]

Experimental Protocol
This protocol details the preparation of (Rac)-POPC liposomes by the thin-film hydration

method followed by extrusion.

Materials:

(Rac)-POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)

Chloroform[1][8]

Methanol[1]

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

Nitrogen or Argon gas[1]

Round-bottom flask[6]

Rotary evaporator or a stream of inert gas[6]
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Vacuum desiccator[1]

Water bath or heating block[1]

Liposome extruder (e.g., Avanti Mini Extruder)[7][8]

Polycarbonate membranes (with desired pore size, e.g., 100 nm)[5][7]

Syringes (gas-tight)[1]

Procedure:

1. Lipid Film Formation:

Weigh the desired amount of (Rac)-POPC lipid powder and transfer it to a clean, round-

bottom flask.[9]

Dissolve the lipid in a chloroform/methanol solvent mixture (e.g., 3:7 v/v).[6] Ensure complete

dissolution of the lipid.

Remove the organic solvent using a rotary evaporator under reduced pressure or by slowly

blowing a stream of inert gas (nitrogen or argon) over the lipid solution while rotating the

flask.[1][6][8] This creates a thin, uniform lipid film on the inner surface of the flask.[8]

Place the flask in a vacuum desiccator for at least 30 minutes to remove any residual

solvent.[1]

2. Hydration of the Lipid Film:

Pre-heat the hydration buffer to a temperature above the phase transition temperature of

POPC (-2°C). Room temperature is generally sufficient.

Add the desired volume of the pre-warmed hydration buffer to the flask containing the dry

lipid film.[1]

Hydrate the lipid film by gentle agitation, such as vortexing or swirling, for an extended

period (e.g., 30-60 minutes) to form multilamellar vesicles (MLVs).[7] The lipid suspension

should appear milky.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3471306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3471306/
https://www.biorxiv.org/content/biorxiv/early/2024/06/02/2024.05.30.596670.full.pdf
https://www.protocols.io/view/extrusion-and-suspension-of-phospholipid-liposomes-ewov1de2vr24/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC5198018/
https://www.biorxiv.org/content/biorxiv/early/2024/06/02/2024.05.30.596670.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3471306/
https://www.benchchem.com/product/b1240222?utm_src=pdf-body
https://www.protocols.io/view/part-2-extrusion-and-suspension-of-phospholipid-li-ewov1de2vr24/v2
https://pmc.ncbi.nlm.nih.gov/articles/PMC8234105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3471306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8234105/
https://www.protocols.io/view/extrusion-and-suspension-of-phospholipid-liposomes-ewov1de2vr24/v1
https://www.protocols.io/view/extrusion-and-suspension-of-phospholipid-liposomes-ewov1de2vr24/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3471306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3471306/
https://www.biorxiv.org/content/biorxiv/early/2024/06/02/2024.05.30.596670.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Freeze-Thaw Cycles (Optional):

To improve the homogeneity of the liposomes and the encapsulation efficiency for hydrophilic

molecules, it is recommended to perform several freeze-thaw cycles.[3][7]

Freeze the MLV suspension in liquid nitrogen for approximately 5 minutes.[7]

Thaw the suspension in a warm water bath (e.g., 30-40°C) for about 5 minutes.[7]

Repeat this freeze-thaw cycle 5 to 10 times.[7]

4. Liposome Extrusion:

Assemble the liposome extruder with two stacked polycarbonate membranes of the desired

pore size (e.g., 100 nm) according to the manufacturer's instructions.[7][10]

Equilibrate the extruder and the lipid suspension to a temperature above the lipid's Tc.

Load the MLV suspension into one of the syringes.

Pass the lipid suspension from one syringe to the other through the polycarbonate

membrane.[6] This constitutes one pass.

Repeat this extrusion process for a total of 11 to 21 passes to ensure a narrow and uniform

size distribution.[7] The final pass should be collected from the opposite syringe to the one

initially loaded.

5. Characterization:

The size and polydispersity index (PDI) of the resulting liposomes should be determined using

Dynamic Light Scattering (DLS).[1]

Quantitative Data Summary
The following table summarizes typical quantitative parameters used in the extrusion of POPC-

based liposomes.
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Parameter Value Reference

Lipid Composition

POPC Concentration 2 mM - 10 mg/mL [1][2]

Cholesterol Content 0 - 50 mol% [7][10]

Solvents & Buffers

Chloroform/Methanol Ratio 3:7 (v/v) [6]

Hydration Buffer
PBS, 150 mM NaCl with 20

mM HEPES (pH 7.4)
[10]

Extrusion Parameters

Membrane Pore Size 30 nm, 100 nm, 400 nm [1]

Number of Extrusion Passes 5 - 20 [1][7]

Extrusion Pressure 25 - 500 psi [1]

Extrusion Temperature
Above lipid Tc (e.g., 25°C -

65°C)
[3][10]

Resulting Liposome

Characteristics

Liposome Diameter (for 100

nm pore)
~138 ± 18 nm [1]

Polydispersity Index (PDI)
Dependent on pore size and

number of passes
[5]

Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for liposome extrusion.
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Caption: Experimental workflow for the preparation of (Rac)-POPC liposomes via extrusion.

Disclaimer: This protocol provides a general guideline. Researchers should optimize the

parameters based on their specific experimental needs and available equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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